molecular formula C6H14O6 B2864968 Sorbit CAS No. 98201-93-5

Sorbit

Cat. No.: B2864968
CAS No.: 98201-93-5
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-JGWLITMVSA-N
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Description

Sorbit is an organic compound characterized by a six-carbon chain with conjugated double bonds at positions 2 and 4, and an oxygen atom at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sorbit typically involves the use of specific reagents and conditions to ensure the formation of the desired product. One common method involves the reaction of hexadienal with a base, such as sodium hydroxide, under controlled conditions to yield the this compound . The reaction is usually carried out in an organic solvent, such as ethanol, to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Sorbit undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexadienoic acid, while reduction can produce hexanol .

Scientific Research Applications

Sorbit has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sorbit involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds and reactive oxygen atom allow it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sorbit is unique due to its specific combination of conjugated double bonds and an oxygen atom at position 1, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

IUPAC Name

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1
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InChI Key

FBPFZTCFMRRESA-JGWLITMVSA-N
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Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
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Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O
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Molecular Formula

C6H14O6
Record name SORBITOL
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Related CAS

123236-29-3
Record name Polysorbitol
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DSSTOX Substance ID

DTXSID5023588
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Molecular Weight

182.17 g/mol
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Physical Description

Sorbitol is an odorless colorless solid. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid, White hygroscopic powder, crystalline powder, flakes or granules., Hygroscopic solid; [Merck Index] White odorless powder; Hygroscopic; [Alfa Aesar MSDS], Liquid, WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS.
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Boiling Point

Very high (USCG, 1999), 295 °C at 3.5 mm Hg
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Flash Point

542 °F (USCG, 1999)
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Solubility

Very soluble in water, slightly soluble in ethanol, Very soluble in acetone, Freely sol in water (up to 83%); sol in methanol, isopropanol, butanol, cyclohexanol, phenol, acetone, acetic acid, dimethylformamide, pyridine, acetamide solutions; practically insoluble in most other org solvents; quite soluble in hot alcohol, sparingly soluble in cold alcohol, In water, 6.9X10+5 mg/L at 20 °C, In water, 2.75X10+6 mg/L at 25 °C, 2750.0 mg/mL, Solubility in water, g/100ml at 20 °C: 220
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Density

1.49 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.489 g/cu cm 20 °C, 1.5 g/cm³
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Mechanism of Action

Sorbitol exerts its laxative effect by drawing water into the large intestine, thereby stimulating bowel movements., ... Sorbitol exerts hygroscopic and/or local irritant action, drawing water from tissues into feces and reflexly stimulating evacuation., The polyol pathway consists of two enzymes aldose reductase (AR) and sorbitol dehydrogenase (SDH); the former is the first enzyme in the polyol pathway, that catalyzes the reduction of glucose to sorbitol, the latter is the second one, that converts sorbitol to fructose using by NAD(+) as a cofactor. ... SDH activity, the second step in the polyol pathway, might make a greater contribution to the etiology of diabetic retinopathy than does the first step involving AR. /This paper proposes/ a novel hypothesis that polymorphisms of SDH gene may be correlated with SDH gene expression levels in diabetic retinas, thus being a valuable genetic marker for diabetic retinopathy., It has been reported that sorbitol induces apoptosis in several cancer cell lines. ... In /this/ study, the intracellular signaling pathways of sorbitol-induced apoptosis in human K562 cells were investigated using both morphological analysis and DNA fragmentation technique. In this study, we demonstrated that sorbitol-induced apoptosis in human K562 cells is a concentration- and time-dependent manner. This sorbitol-induced apoptosis in human K562 cells was also accompanied by the up-regulation of Bax, and down-regulation of p-Bcl-2, but no effect on the levels of Bcl-X(L). Moreover, the sorbitol treatment resulted in a significant reduction of mitochondria membrane potential, increase in the release of mitochondrial cytochrome c (cyt c), and activation of caspase 3. Furthermore, treatment with caspase 3 inhibitor (z-DEVD-fmk) was capable of preventing the sorbitol-induced caspase 3 activity and cell death. These results clearly demonstrate that the induction of apoptosis by sorbitol involves multiple cellular/molecular pathways and strongly suggest that pro- and anti-apoptotic Bcl-2 family proteins, mitochondrial membrane potential, mitochondrial cyt c, and caspase 3, they all participate in sorbitol-induced apoptotic process in human K562 cells., Chronic diabetic complications, in particular, nephropathy, peripheral and autonomic neuropathy, "diabetic foot," retinopathy, and cardiovascular disease, remain the major cause of morbidity and mortality in patients with diabetes mellitus. Growing evidence indicates that both increased activity of the sorbitol pathway of glucose metabolism and enhanced oxidative stress are the leading factors in the pathogenesis of diabetic complications. The relation between the two mechanisms remains the area of controversy. One group has reported that increased sorbitol pathway activity has a protective rather than detrimental role in complication-prone tissues because the pathway detoxifies toxic lipid peroxidation products. Others put forward a so-called "unifying hypothesis" suggesting that activation of several major pathways implicated in diabetic complications (eg, sorbitol pathway) occurs due to increased production of superoxide anion radicals in mitochondria and resulting poly(ADP-ribose) polymerase activation. This review (a) presents findings supporting a key role for the sorbitol pathway in oxidative stress and oxidative stress-initiated downstream mechanisms of diabetic complications, and (b) summarizes experimental evidence against a detoxifying role of the sorbitol pathway, as well as the "unifying concept."
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Impurities

Arsenic (as As): not more than 3 mg/kg; Chloride: not more than 0.005%; Heavy metals (as Pb): not more than 5 mg/kg; Lead: not more than 1 mg/kg; reducing sugar: Not more than 0.3%; Ash: not more than 0.1%; Sulfate: not more than 0.01%; Total sugars: not more than 1.0%; Water: not more than 1.0%
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Color/Form

Needles from water, White powder, as granules, or as crystalline masses, White crystalline powder, WHITE POWDER, GRANULES, OR FLAKES

CAS No.

50-70-4, 69-65-8, 98201-93-5
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Melting Point

230 °F (USCG, 1999), 88 to 102 °C, 111 °C, 11 °C, 110-112 °C
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Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name D-Sorbitol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/801
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sorbitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name D-SORBITOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0892
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

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